

Application Notes and Protocols for the Quantification of Opromazine Hydrochloride

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Compound of Interest

Compound Name: *Opromazine hydrochloride*

Cat. No.: *B1265178*

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Introduction

Opromazine hydrochloride, a phenothiazine derivative, is an antipsychotic medication used in the treatment of various psychiatric disorders. Accurate and reliable quantification of **Opromazine hydrochloride** in pharmaceutical formulations and biological samples is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of **Opromazine hydrochloride** using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The information presented is intended for researchers, scientists, and drug development professionals. It is important to note that the analytical methods described for Promethazine Hydrochloride and Chlorpromazine Hydrochloride are often applicable to **Opromazine Hydrochloride** due to their structural similarities as phenothiazine derivatives.

Analytical Techniques: An Overview

The choice of analytical technique for the quantification of **Opromazine hydrochloride** depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis.

- High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of **Opromazine hydrochloride** in pharmaceutical dosage

forms. It offers good selectivity and sensitivity for routine quality control.

- UV-Visible Spectrophotometry is a simpler and more cost-effective method, suitable for the quantification of **Opromazine hydrochloride** in bulk drug and simple pharmaceutical formulations. This method can sometimes involve the use of derivatizing agents to enhance sensitivity and specificity.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and selective method, making it ideal for the determination of low concentrations of **Opromazine hydrochloride** in complex biological matrices such as plasma and urine.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the determination of **Opromazine hydrochloride** in pharmaceutical formulations such as tablets and injections.

Quantitative Data Summary

Parameter	Value	Sample Matrix	Reference
Linearity Range	10-100 µg/mL	Pharmaceutical Formulations	[1]
2-150 µg/mL	Bulk and Pharmaceutical Tablets	[2]	
Limit of Detection (LOD)	0.6259 µg/mL	Bulk and Pharmaceutical Tablets	[2]
Limit of Quantification (LOQ)	-	-	-
Accuracy (% Recovery)	99.58-100.45%	Pharmaceutical Formulations	
Precision (%RSD)	< 2%	Pharmaceutical Formulations	

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: C8 (150 mm x 4.6 mm, 3 μ m particle size) or C18 (250 mm x 4.6 mm, 5 μ m particle size).[\[2\]](#)[\[3\]](#)
- Mobile Phase: A mixture of acetonitrile and 25mM phosphate buffer (pH 7.0) in a 50:50 (v/v) ratio.[\[3\]](#) Alternatively, acetonitrile and deionized water (50:50 v/v, pH adjusted to 3.6 with acetic acid) can be used.[\[4\]](#)
- Flow Rate: 1.0 mL/min.[\[3\]](#)[\[5\]](#)
- Detection Wavelength: 249 nm or 237 nm.[\[3\]](#)[\[4\]](#)
- Injection Volume: 10 μ L.[\[5\]](#)
- Column Temperature: 25°C.[\[5\]](#)

2. Reagent and Standard Preparation:

- Standard Stock Solution (100 μ g/mL): Accurately weigh and dissolve 10 mg of **Opromazine hydrochloride** reference standard in 100 mL of the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10, 20, 40, 60, 80, 100 μ g/mL).

3. Sample Preparation (Tablets):

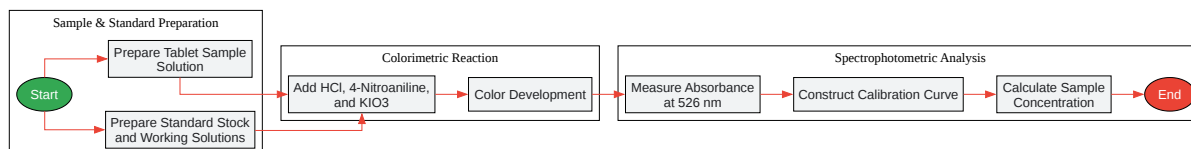
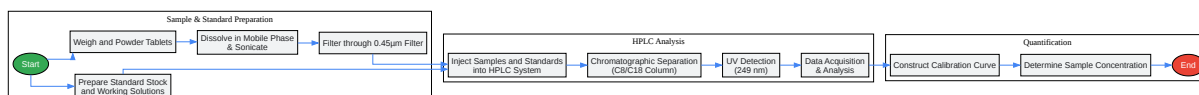
- Weigh and finely powder no fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of **Opromazine hydrochloride** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

- Make up the volume to 100 mL with the mobile phase and mix well.
- Filter the solution through a 0.45 μm membrane filter.
- The filtrate is the sample solution.

4. Analysis Procedure:

- Inject 10 μL of each working standard solution and the sample solution into the HPLC system.
- Record the chromatograms and measure the peak area for **Opromazine hydrochloride**.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of **Opromazine hydrochloride** in the sample solution from the calibration curve.

Workflow Diagram



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